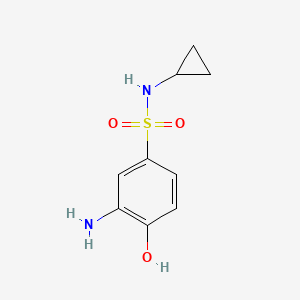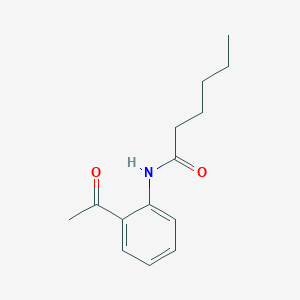
N-(2-acetylphenyl)hexanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structure Analysis
N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligands and their reactions with group 6B metal hexacarbonyls have been studied. This research is significant in understanding the structure and properties of these chemical complexes, which can have various applications in materials science and chemistry. (Al-Masri & Moussa, 2021)
2. Antitumor Potential
The antitumor properties of 2-aminothiophene derivatives, including N-(4-acetylphenyl)amino variants, have been studied. These compounds show promise in inhibiting the growth of human tumor cell lines, which could have implications for the development of new cancer therapies. (Khalifa & Algothami, 2020)
3. Supramolecular Chemistry
Research on 8-(m-acetylphenyl)-2′-deoxyguanosine derivatives has revealed their ability to form stable supramolecules. These findings have potential applications in nanotechnology and materials science, where controlled self-assembly is crucial. (García-Arriaga, Hobley, & Rivera, 2008)
4. Enhanced Stability in Biomedical Applications
The stability of immobilized recombinant β-d-N-acetyl-hexosaminidase A on polylactic acid films demonstrates potential for biomedical applications. This research suggests possible uses in therapeutic treatments and biotechnological advancements. (Calzoni et al., 2021)
5. Sulfonamide Antibiotics in the Environment
The environmental fate of sulfonamide antibiotics, including their biodegradation in river sediment, is critical for understanding their ecological impact. This research provides insights into the persistence and accumulation of such compounds in aquatic environments. (Radke et al., 2009)
6. Molecular Docking and Biological Evaluation
Studies involving N-((4-acetylphenyl)carbamothioyl)pivalamide have shown its reactivity and potential as a multitarget inhibitory compound. This research is important for the development of new drugs and therapeutic agents. (Saeed et al., 2022)
Mecanismo De Acción
Target of Action
N-(2-acetylphenyl)hexanamide, a derivative of usnic acid, has been identified as a potential antimicrobial agent . The primary target of this compound is the enzyme glucose dehydrogenase . This enzyme plays a crucial role in the glucose metabolic pathway of bacteria, making it a promising target for antimicrobial action .
Mode of Action
The mode of action of N-(2-acetylphenyl)hexanamide involves its interaction with glucose dehydrogenase. Docking studies have shown that this compound binds strongly with the enzyme, potentially inhibiting its function . This inhibition could disrupt the glucose metabolic pathway of the bacterium, thereby exerting its antimicrobial effects .
Biochemical Pathways
The compound’s action affects the hexosamine biosynthetic pathway (HBP) . This pathway is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental amino sugar moiety essential for protein glycosylation and other cellular processes . By targeting glucose dehydrogenase, N-(2-acetylphenyl)hexanamide could disrupt the HBP, affecting the production of UDP-GlcNAc and potentially impairing bacterial growth and survival .
Result of Action
The result of N-(2-acetylphenyl)hexanamide’s action is the inhibition of bacterial growth. By binding to glucose dehydrogenase and disrupting the HBP, the compound can impair the production of essential cellular components, thereby inhibiting bacterial growth . This makes N-(2-acetylphenyl)hexanamide a promising candidate for the development of new antimicrobial agents .
Propiedades
IUPAC Name |
N-(2-acetylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXWWTOYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
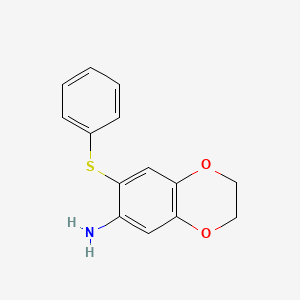
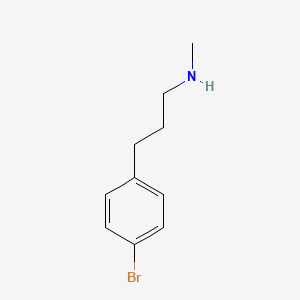
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
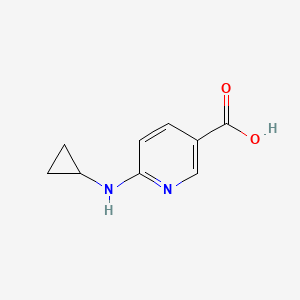


![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)
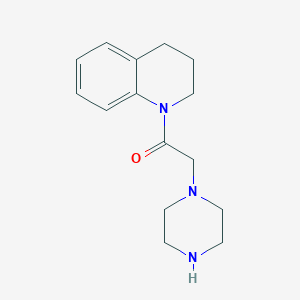
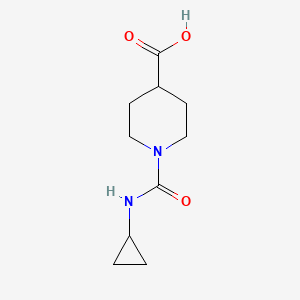
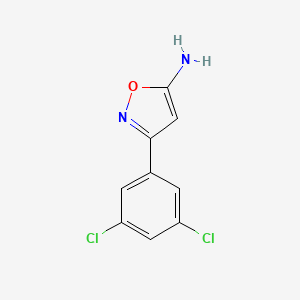

![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
